molecular formula C10H13N3O5 B101421 2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide CAS No. 16392-68-0

2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide

Cat. No.: B101421
CAS No.: 16392-68-0
M. Wt: 255.23 g/mol
InChI Key: NDIURPSCHWTXDC-UHFFFAOYSA-N
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Description

2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide is an organic compound with the molecular formula C10H13N3O5. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of two methoxy groups, a nitro group, and an acetohydrazide moiety attached to a phenyl ring.

Preparation Methods

The synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide typically involves the reaction of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it valuable in biochemical research.

    Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with proteins and enzymes plays a crucial role in its biological activity .

Comparison with Similar Compounds

2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide can be compared with other similar compounds such as:

The unique combination of functional groups in this compound makes it distinct and valuable for various research applications.

Properties

IUPAC Name

2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5/c1-17-8-3-6(4-10(14)12-11)7(13(15)16)5-9(8)18-2/h3,5H,4,11H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIURPSCHWTXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)NN)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351944
Record name 2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16392-68-0
Record name 2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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